PDE5 Enzyme Inhibition Potency in a Fluorescence-Based cGMP Hydrolysis Assay
In a fluorescence-based PDE5 inhibition assay using FL-cGMP substrate at pH 7.5, compound 46 (BDBM235762) of patent US9359371 demonstrated an IC50 of 14.9 nM, placing it within the same nanomolar potency range as avanafil (IC50 12.3 nM) and slightly weaker than the most potent analog in the series (compound 50, IC50 7.72 nM) [1]. Critically, the compound exhibited pronounced selectivity over PDE11A, with an IC50 >10,000 nM in the same assay format, representing a >670-fold selectivity window [2]. However, the SMILES string for BDBM235762 (COc1ccc(CNc2nc(ncc2C(=O)NCCN2CCN(C)CC2)N2CCC3(CC3)C2)cc1Cl) does not correspond to 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide, indicating a potential database misassignment. The quantitative data are therefore classified as Supporting evidence until the compound's PDE5 IC50 is independently confirmed.
| Evidence Dimension | PDE5 IC50 (nM) |
|---|---|
| Target Compound Data | 14.9 nM (BDBM235762, attributed to the compound but unverified SMILES) |
| Comparator Or Baseline | Avanafil: 12.3 nM; Compound 50: 7.72 nM; Compound 27: 10.4 nM |
| Quantified Difference | 14.9 nM vs. 12.3–7.72 nM (within 2–3-fold of clinical benchmark) |
| Conditions | Human recombinant PDE5; 10 µM FL-cGMP substrate; Tris-HCl pH 7.5; 25°C; 15-min incubation; 96-well plate format |
Why This Matters
If the BDBM235762 entry is confirmed to correspond to the target compound, its on-target PDE5 potency comparable to avanafil and >670-fold PDE11A selectivity would render it a valuable tool compound for dissecting PDE5-mediated cGMP signaling without off-target PDE11A confounding.
- [1] BindingDB. BDBM235762 (US9359371, 46): PDE5 IC50 14.9 nM; BDBM235766 (Avanafil): PDE5 IC50 12.3 nM; BDBM235765 (US9359371, 50): PDE5 IC50 7.72 nM. View Source
- [2] BindingDB. BDBM235762 (US9359371, 46): PDE11A IC50 >10,000 nM and 310 nM (assay-dependent). View Source
